Product packaging for LY81067(Cat. No.:CAS No. 87186-60-5)

LY81067

Cat. No.: B1675717
CAS No.: 87186-60-5
M. Wt: 360.5 g/mol
InChI Key: DIASUTCRTFLJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Diaryltriazines as Central Nervous System Modulators

Diaryltriazines constitute a structural class of organic compounds characterized by a central triazine ring substituted with two aryl groups. This core structure has been explored in medicinal chemistry, yielding compounds with a range of biological activities. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca Within the realm of CNS research, certain diaryltriazine derivatives have demonstrated modulatory effects on various neuronal targets, including ion channels and receptors involved in neurotransmission. wikipedia.orgwikipedia.orgwikipedia.org Their diverse pharmacological profiles have led to investigations into their potential applications in addressing CNS disorders, including those characterized by aberrant neuronal excitability. wikipedia.orgwikipedia.org

Historical Context of LY81067 Discovery and Initial Characterization

This compound emerged in the early 1980s and was initially characterized as a novel agent exhibiting anticonvulsive properties. wikipedia.orgwikipedia.org Early research focused on understanding its fundamental pharmacological actions, particularly its interaction with key components of the inhibitory neurotransmitter system. Initial studies involved assessing its ability to protect against experimentally induced convulsions in animal models. wikipedia.orgwikipedia.orgnih.gov Further characterization efforts utilized techniques such as electroencephalographic (EEG) recording and positron emission tomography (PET) to investigate its effects on brain activity and distribution. wikipedia.org A significant aspect of its initial characterization involved radioligand binding studies to identify the specific molecular targets through which it exerted its effects. wikipedia.orgwikipedia.org

Significance of this compound in GABAA Receptor System Studies

The significance of this compound in neuropharmacological research lies predominantly in its demonstrated interactions with the GABAA receptor complex, the primary mediator of fast inhibitory neurotransmission in the CNS. wikipedia.orgwikipedia.orgmims.com Research findings indicate that this compound modulates the binding of key radioligands to the GABAA receptor, providing insights into its mechanism of action. wikipedia.orgwikipedia.org

Studies utilizing tritiated GABA ([³H]GABA) and tritiated flunitrazepam ([³H]flunitrazepam), ligands that bind to distinct sites on the GABAA receptor complex, revealed that this compound enhances the binding of both radioligands to specific sites in rat brain membranes. wikipedia.org This enhancement was observed to vary across different brain regions, suggesting potential regional selectivity in its effects. wikipedia.org

Detailed investigations in cortical membranes showed that this compound increased the affinity of [³H]GABA for both high and low affinity binding sites and also increased the number of available sites. wikipedia.org In the case of [³H]flunitrazepam binding, this compound was found to increase the affinity of the radioligand for its binding sites without significantly altering the total number of sites. wikipedia.org These differential effects on [³H]GABA and [³H]flunitrazepam binding in various brain regions suggested a complex interaction with the GABAA receptor complex and pointed towards the potential multiplicity of GABA/benzodiazepine (B76468)/picrotoxin (B1677862)/anion receptor complexes. wikipedia.org

Further research explored the interaction of this compound with the site modulated by convulsants like picrotoxin and probed with ligands such as [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS). wikipedia.org [³⁵S]TBPS binds to sites associated with the GABAA receptor-linked chloride channel. wikipedia.orgwikipedia.orgwikipedia.org this compound was found to be a potent inhibitor of [³⁵S]TBPS binding, suggesting that it interacts at or near the picrotoxin-sensitive anion recognition sites of the GABAA receptor complex. wikipedia.org This interaction is consistent with the observation that the enhancement of [³H]flunitrazepam binding by this compound is dependent on the presence of chloride or related anions and is reversed by picrotoxin. wikipedia.org The anticonvulsant effects of this compound against pentylenetetrazole- and picrotoxin-induced convulsions in mice further support its interaction with this site, which is critical for regulating chloride ion flux through the GABAA receptor channel. wikipedia.orgnih.gov

The research findings on this compound's modulation of GABAA receptor binding can be summarized as follows:

LigandEffect of this compound on Binding in Cortical MembranesNotesSource
[³H]GABAIncreased affinity and number of sitesEffects varied by brain region. wikipedia.org
[³H]FlunitrazepamIncreased affinityDid not greatly increase the number of sites; effects varied by region. wikipedia.org
[³⁵S]TBPSPotent inhibition of bindingSuggests interaction near picrotoxin-sensitive anion site. wikipedia.org

The study of this compound has contributed to the understanding of the allosteric modulation of the GABAA receptor, highlighting the complexity of its binding sites and the potential for diverse pharmacological agents to interact with this crucial inhibitory neurotransmitter system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N4O B1675717 LY81067 CAS No. 87186-60-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87186-60-5

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C22H24N4O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)24-25-22(23-20)26-13-11-19(27)12-14-26/h3-10,19,27H,11-14H2,1-2H3

InChI Key

DIASUTCRTFLJTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,6-bis(4-methylphenyl)-3-(4-hydroxypiperidino)-1,2,4-triazine
Lilly 81067
LY 81067

Origin of Product

United States

Chemical Synthesis and Structural Modifications of Ly81067

Established Synthetic Pathways for Diaryltriazine Core Structures

Established synthetic pathways for diaryltriazine core structures often involve the reaction of cyanuric chloride with aryl Grignard reagents or related organometallic compounds. For instance, a process for the selective preparation of 2,4-dichloro-6-aryl- or 2-chloro-4,6-diaryl-1,3,5-triazines describes reacting a compound of formula II where X is bromine or chlorine, and R1 and R2 are defined. google.com This method involves the dropwise addition of a Grignard solution, prepared from an aryl halide and magnesium turnings, to cyanuric chloride at controlled temperatures. google.com Different reaction conditions, such as temperature and solvent, can influence the yield and the formation of by-products. google.com Examples include reactions conducted in anhydrous THF at temperatures ranging from 0°C to 20°C, yielding diaryltriazines with varying melting points and purities depending on the specific aryl halide used. google.com

Another approach to synthesizing diaryl-1,2,4-triazines involves the reaction of 3-methylthio-1,2,4-triazines with amines. A green chemical procedure for the synthesis of 5,6-diaryl-N-(2-morpholinoethyl-1,2,4-triazin-3-amines involves stirring a mixture of the corresponding 3-methylthiotriazine and 4-(2-aminoethyl)morpholine (B49859) at elevated temperatures (100–110 °C). tandfonline.com The reaction progress is monitored by TLC, and the product is isolated by precipitation, filtration, and washing. tandfonline.com

The synthesis of dicationic diaryltriazines has also been reported, involving multi-step processes starting from compounds like 4-bromobenzamidine or 1,4-dicyanobenzene. nih.gov These methods highlight the versatility of synthetic routes available for constructing the diaryltriazine scaffold.

Exploration of Substituent Effects on LY81067 Derivatives

The exploration of substituent effects on this compound derivatives is a key aspect of understanding how structural changes influence the compound's properties. While direct detailed research findings specifically on substituent effects on this compound derivatives are not extensively detailed in the provided snippets, the general principle of substituent effects on diaryltriazines and related compounds is evident.

Studies on other diaryltriazine derivatives, such as 6-substituted 3,5-diaryl-1,2,4-triazines, have demonstrated that introducing various substituents onto the triazine ring and/or the aryl groups significantly impacts their activity, indicating specific structural requirements. acs.org For example, in the context of herbicidal activity, the presence of a chlorine group at a meta position of an aryl moiety showed high activity. acs.org

Research on hydroxylated biphenyl (B1667301) derivatives, which share some structural features with diaryltriazines (both containing aryl rings), indicates that electron-withdrawing fluorinated substituents, particularly in the ortho position, can be advantageous and enhance cooperativity with binding. researchgate.net The presence of proper substituents in the ortho position to a phenol-OH group can influence intramolecular hydrogen bonding and the stabilization of radicals. researchgate.net These examples from related structures suggest that the position and electronic nature of substituents on the aryl rings of this compound are likely to play a crucial role in its interactions and properties.

This compound itself has been described as a diaryltriazine. researchgate.netmedchemexpress.com Its anticonvulsant properties and interaction with picrotoxin (B1677862) binding sites have been reported. researchgate.netmedchemexpress.comresearchgate.net This biological activity is inherently linked to its chemical structure and the specific substituents present on the diaryltriazine core. Further research would be needed to delineate the precise impact of individual substituent modifications on this compound's specific activities.

Strategies for Novel this compound Analogues Generation and Structural Variation

Strategies for generating novel this compound analogues and exploring structural variation involve modifying the core diaryltriazine structure and introducing different substituents or functional groups. The aim is often to alter or enhance specific properties, such as biological activity or pharmacokinetic profiles.

One general strategy for generating analogues of compounds involves chemical reactions that modify existing functional groups or introduce new ones. For instance, this compound can undergo various chemical reactions. Case studies involving the synthesis of novel derivatives have been reported, where these derivatives were evaluated for specific biological activities.

The synthesis of various diaryltriazine derivatives, as seen in the context of potential herbicidal agents or nucleic acid binding agents, illustrates the approaches used for structural variation. This includes introducing different substituents at various positions of the triazine ring and the attached aryl groups. nih.govacs.org The synthesis of 6-substituted 3,5-diaryl-1,2,4-triazines involved the creation of compounds with different groups at the 6-position of the triazine nucleus. acs.org Similarly, the synthesis of dicationic diaryltriazines involved incorporating different functional groups on the aryl rings and at the 2-position of the triazine. nih.gov

The generation of analogues allows for structure-activity relationship (SAR) studies, where the chemical structure is correlated with biological activity. acs.org By systematically varying substituents and structural features, researchers can gain insights into the specific requirements for activity and design compounds with improved properties. The synthesis of novel liqustrazine derivatives, for example, aimed to create compounds with enhanced protective effects on vascular endothelial cells by modifying the pyrazine (B50134) core with different acyloxymethyl groups. nih.gov This demonstrates how targeted structural modifications can lead to analogues with altered biological outcomes.

The exploration of this compound analogues would similarly involve targeted synthesis and evaluation to understand how specific structural changes impact its interaction with biological targets, such as GABA receptors or picrotoxin binding sites, which have been associated with this compound's activity. researchgate.netmedchemexpress.comresearchgate.net

Pharmacological Characterization of Ly81067

In Vitro Receptor Binding and Allosteric Modulation Studies

In vitro studies have provided insights into how LY81067 interacts with various components of the GABAA receptor complex at a molecular level.

Interaction with Gamma-Aminobutyric Acid Type A (GABAA) Receptors

This compound has been shown to enhance the binding of radioligands to specific sites within rat brain membranes, including those associated with GABAA receptors. Studies using [³H]GABA have demonstrated that this compound increases the affinity of GABA for both high and low affinity binding sites in cortical membranes, as well as increasing the number of these sites. nih.gov The GABAA receptor is a pentameric ionotropic receptor that provides rapid inhibitory neurotransmission in the central nervous system. frontiersin.orgrcsb.org It acts as a chloride ion channel, and its function can be modulated by various endogenous and exogenous molecules. frontiersin.org

Modulatory Effects on Benzodiazepine (B76468) Receptor Binding

Investigations into the effects of this compound on benzodiazepine receptor binding using [³H]flunitrazepam have revealed that this compound increases the affinity of this radioligand for its binding sites, without significantly increasing the total number of sites. nih.gov The enhancement of [³H]flunitrazepam binding by this compound is dependent on the presence of chloride or related anions. nih.gov This modulatory effect on benzodiazepine receptor binding suggests an allosteric interaction within the GABAA receptor complex. nih.govmdpi.com

Inhibition of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) Binding and Picrotoxin (B1677862) Site Interaction

This compound has been identified as a potent inhibitor of [³⁵S]TBPS binding in rat cerebral cortex membranes. nih.govosti.gov [³⁵S]TBPS is a radioligand known to bind to sites at or near the picrotoxin-sensitive anion recognition sites of the GABAA receptor complex. nih.govresearchgate.netnih.gov The inhibition of [³⁵S]TBPS binding by this compound is consistent with the interpretation that this compound interacts with or near these picrotoxin binding sites. nih.govnih.govresearchgate.net Picrotoxin is a noncompetitive antagonist at GABAA receptors that blocks the chloride ionophore. nih.govwikipedia.org The ability of picrotoxin to reverse the enhancement of [³H]flunitrazepam binding by this compound further supports the notion that this compound exerts its effects by binding to or near picrotoxin binding sites. nih.gov

In Vivo Neuropharmacological Assessments

In vivo studies have evaluated the effects of this compound in living organisms, particularly focusing on its anticonvulsant activity in various seizure models.

Anticonvulsant Activity in Chemically-Induced Seizure Models

This compound has demonstrated effective anticonvulsant properties in mouse models of chemically-induced seizures. It has been shown to protect against convulsions induced by agents that interfere with GABAergic neurotransmission, such as pentylenetetrazole and picrotoxin. nih.govmedchemexpress.commedchemexpress.com Pentylenetetrazole is a GABAA receptor antagonist that induces convulsions. wikipedia.orgwikidoc.orgnih.gov

Protection Against Pentylenetetrazole-Induced Convulsions

This compound effectively protects against pentylenetetrazole-induced convulsions in mice. Studies have determined the dose required to protect 50% of the animals (ED₅₀) against pentylenetetrazole-induced seizures. For this compound administered intraperitoneally, the ED₅₀ value against pentylenetetrazole-induced convulsions in mice was reported as 5.7 mg/kg. nih.gov This indicates a significant protective effect against seizures induced by this GABAA receptor antagonist. nih.govconicet.gov.arsigmaaldrich.com

CompoundSeizure ModelSpeciesRoute of AdministrationED₅₀ (mg/kg)Citation
This compoundPentylenetetrazoleMousei.p.5.7 nih.gov
This compoundPicrotoxinMousei.p.5.8 nih.gov

In baboons, intravenous administration of this compound during grand mal status epilepticus induced by pentylenetetrazole has been shown to block the characteristic electroencephalographic (EEG) paroxysmal discharges. nih.govsemanticscholar.org This effect was followed by a period of electrical silence. nih.gov

Efficacy Against Picrotoxin-Induced Convulsions

This compound has demonstrated effectiveness in protecting against convulsions induced by Picrotoxin in mice. Picrotoxin is known as a non-competitive antagonist of GABAA receptors nih.govnih.gov. Studies have shown that this compound effectively protects against Picrotoxin-induced convulsions in mice. The anticonvulsant effects of this compound are suggested to involve binding to sites at or near the Picrotoxin binding sites on the GABAA receptor complex.

Quantitative data from studies in mice indicate an effective dose 50 (ED50) for this compound against Picrotoxin-induced convulsions.

ConvulsantAnimal ModelRoute of AdministrationED50 (mg/kg)Citation
PicrotoxinMicei.p.5.8

This compound has also been reported to possess anticonvulsant properties against grand mal status epilepticus induced by Picrotoxin binding site ligands, such as pentylenetetrazole and Ro 5-4864, in baboons.

Electrophysiological Correlates of this compound Action in Animal Models

Electrophysiological studies, including electroencephalographic (EEG) recording, have been utilized to investigate the effects of this compound in animal models, such as the baboon. Intravenous administration of this compound during grand mal status epilepticus induced by picrotoxin binding site ligands in baboons blocked grand mal type EEG paroxysmal discharges. This blockade led to a period of electrical silence, which was gradually replaced by low-frequency spike-and-wave discharges. A transient blocking effect on grand mal type paroxysmal discharges was also observed when this compound was injected during seizures induced by the benzodiazepine inverse agonist methyl beta-carboline-3-carboxylate. However, this effect was rapidly followed by the return of grand mal type paroxysmal discharges. It was noted that this compound also displayed intrinsic epileptogenic properties, with administration of the drug alone leading to rhythmic EEG activity associated with myoclonia.

Neuroimaging Investigations: Positron Emission Tomography (PET) Studies

Neuroimaging studies, specifically using Positron Emission Tomography (PET), have been conducted to investigate the interactions of this compound with benzodiazepine receptors in vivo in animal models, such as baboons. These studies often utilized [11C]Ro 15-1788 (Flumazenil) as a radioligand to measure benzodiazepine receptor binding in the brain.

PET studies showed that this compound did not displace the binding of [11C]Ro 15-1788 in the brain; instead, the binding of the radioligand was somewhat enhanced by this compound administration. Administration of convulsant drugs like pentylenetetrazole or Ro 5-4864 decreased the rate of wash-out of the radioligand, and this effect was partially inhibited by the subsequent administration of this compound. These findings, observed concomitantly with the blocking of grand mal status epilepticus, suggest complex interactions of this compound within the GABA/benzodiazepine/picrotoxin/anion receptor complex.

Molecular Mechanism of Action of Ly81067

Elucidation of LY81067 Binding to Picrotoxin-Sensitive Anion Recognition Sites

Investigations into the binding profile of this compound have revealed a specific interaction with sites located at or near the picrotoxin (B1677862) binding site on the GABAA receptor complex. This compound has been shown to effectively protect against convulsions induced by agents like pentylenetetrazole and picrotoxin in animal models, suggesting an interaction with the sites where these convulsants act. nih.govnih.gov

Further evidence supporting this interaction comes from binding studies utilizing radioligands. This compound acts as a potent inhibitor of the binding of [35S]-t-butylbicyclophosphorothionate ([35S]-TBPS), a compound known to bind to picrotoxin-sensitive anion recognition sites within the GABAA receptor complex. The ability of this compound to displace [35S]-TBPS underscores its affinity for this specific modulatory site. Additionally, the enhancement of radioligand binding, such as that of [3H]-flunitrazepam, by this compound is dependent on the presence of chloride or related anions and is reversed by picrotoxin, providing further support for its binding at or near the picrotoxin binding site.

Functional Consequences of this compound-Receptor Interactions on GABAA-Gated Chloride Channel Activity

The binding of this compound to the GABAA receptor complex leads to functional alterations in the activity of the associated chloride ion channel. GABAA receptors, upon activation by GABA, facilitate the influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.

This compound has been demonstrated to enhance the binding of both [3H]-GABA and [3H]-flunitrazepam to specific sites in rat brain membranes. This enhancement of radioligand binding indicates that this compound allosterically modulates the GABAA receptor, influencing the affinity of the receptor for its primary neurotransmitter, GABA, and for benzodiazepines, which bind to a distinct site on the receptor complex. The potentiation of GABA-induced currents is a characteristic outcome of positive allosteric modulation of the GABAA receptor, leading to increased frequency of chloride channel opening. The observed enhancement of binding by this compound is consistent with a mechanism that potentiates the inhibitory function of the GABAA receptor. The degree of enhancement of radioligand binding by this compound has been shown to vary across different brain regions and differs for [3H]-GABA and [3H]-flunitrazepam binding, suggesting potential regional heterogeneity in the composition or modulation of GABAA receptor subtypes.

Proposed Role in Neuronal Signaling Pathways

Based on its interaction with the GABAA receptor complex and its effect on chloride channel activity, this compound is proposed to play a role in modulating neuronal signaling pathways by enhancing inhibitory neurotransmission. nih.gov GABA is the principal inhibitory neurotransmitter in the central nervous system, and the GABAA receptor is the primary mediator of fast inhibitory synaptic transmission.

Advanced Methodologies Employed in Ly81067 Research

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique in characterizing the interaction of a compound with its target receptor. This method involves using a radioactive ligand that selectively binds to the receptor of interest. By measuring the binding of the radioligand in the presence and absence of the test compound, researchers can determine the compound's affinity for the receptor and its mechanism of action (e.g., agonist, antagonist, or modulator) ugent.bemdpi.com.

In the context of LY81067, radioligand binding assays have been crucial in understanding its interaction with the GABAA receptor complex. Studies have shown that this compound enhances the binding of both [³H]GABA and [³H]flunitrazepam to specific sites in rat brain membranes nih.gov. This enhancement suggests that this compound allosterically modulates the GABAA receptor, influencing the binding of both the primary inhibitory neurotransmitter GABA and benzodiazepines, which bind to a distinct site on the receptor nih.govwikipedia.org.

The degree of enhancement by this compound has been observed to vary across different brain regions and differs for the binding of [³H]GABA and [³H]flunitrazepam nih.gov. In cortical membranes, this compound was found to increase the affinity of [³H]GABA for both high and low affinity sites and also increase the number of sites nih.gov. For [³H]flunitrazepam binding, this compound increased its affinity without significantly increasing the number of sites nih.gov. These findings suggest a complex interaction of this compound with the GABAA receptor, potentially involving multiple binding sites or influencing different states of the receptor complex nih.gov.

Furthermore, this compound has been shown to be a potent inhibitor of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) binding nih.gov. [³⁵S]TBPS binds to sites near the picrotoxin-sensitive anion recognition sites of the GABA/benzodiazepine (B76468)/picrotoxin (B1677862) receptor complex nih.gov. The inhibition of [³⁵S]TBPS binding by this compound, similar to pyrazolopyridines, is dependent on chloride or related anions and is reversed by picrotoxin nih.gov. This suggests that this compound exerts its effects by binding to or near the picrotoxin binding site, which is distinct from the benzodiazepine binding site nih.govnih.gov.

Data from radioligand binding studies highlight the allosteric modulatory properties of this compound at the GABAA receptor complex. The differential effects observed on [³H]GABA and [³H]flunitrazepam binding in various brain regions suggest the existence of multiplicity within the GABA/benzodiazepine/picrotoxin/anion receptor complexes, implying that this compound's effects may be subtype-dependent nih.gov.

RadioligandTarget SiteEffect of this compound in Rat Cortical Membranes
[³H]GABAGABA binding sites (high and low affinity)Increased affinity and number of sites
[³H]flunitrazepamBenzodiazepine binding sitesIncreased affinity
[³⁵S]TBPSPicrotoxin-sensitive anion recognition sitesPotent inhibition

In Vivo Electrophysiological Recording Techniques for Anticonvulsant Evaluation

In vivo electrophysiological recording techniques are essential for evaluating the functional effects of compounds on neuronal activity in living organisms. These methods involve recording the electrical activity of neurons or neuronal networks, providing insights into how a compound modulates neuronal excitability and synaptic transmission nih.govmdpi.comnih.govfrontiersin.org. For anticonvulsant evaluation, electrophysiological recordings can capture pathological electrical discharges associated with seizures and assess a compound's ability to suppress or alter these events nih.govnih.gov.

Research on this compound has utilized electroencephalographic (EEG) recording in animal models, specifically the baboon, to evaluate its anticonvulsant activity nih.gov. EEG recordings measure the electrical activity of the brain via electrodes placed on the scalp or, in some research settings, implanted within the brain nih.govnih.govnih.gov.

Studies in baboons with grand mal status epilepticus induced by picrotoxin binding site ligands (Ro 5-4864 and pentylenetetrazole) demonstrated that intravenous administration of this compound during seizures blocked grand mal type EEG paroxysmal discharges nih.gov. Following this compound administration, a long electrical silence was observed, which was then progressively replaced by spike-and-wave discharges of lower frequency nih.gov. A transient blocking effect was also seen when this compound was injected during seizures induced by the benzodiazepine inverse agonist methyl beta-carboline-3-carboxylate; however, the grand mal discharges returned relatively quickly and could be stopped by subsequent administration of Ro 15-1788 nih.gov.

Interestingly, this compound also exhibited intrinsic epileptogenic properties in these studies, leading to the appearance of rhythmic EEG activity associated with myoclonia when administered alone nih.gov. These electrophysiological findings provide direct evidence of this compound's ability to influence seizure activity in vivo, demonstrating both anticonvulsant effects against induced seizures and the potential for pro-epileptic activity under different conditions nih.gov.

Application of Positron Emission Tomography in Preclinical Neuropharmacology

Positron Emission Tomography (PET) is a non-invasive in vivo imaging technique that uses radioactive tracers (radioligands) to visualize and quantify specific molecular targets or physiological processes in living subjects criver.comnih.govresearchgate.net. In preclinical neuropharmacology, PET is valuable for studying the distribution, binding, and occupancy of potential therapeutic compounds in the brain, as well as assessing changes in neurotransmitter systems or receptor availability in disease models criver.comsnmmi.orgyale.edunih.gov.

PET has been applied in research involving this compound to investigate its interaction with benzodiazepine receptors in vivo nih.gov. Concomitant with EEG studies, PET was used with [¹¹C]Ro 15-1788, a radioligand for benzodiazepine receptors, as a non-invasive method to measure the binding of this antagonist in the brain of baboons nih.gov.

These PET studies revealed that [¹¹C]Ro 15-1788 binding in the brain was not displaced by the administration of this compound nih.gov. Instead, the binding of the [¹¹C]antagonist in the brain was somewhat enhanced nih.gov. This finding is significant because it suggests that this compound does not bind directly to the same site as [¹¹C]Ro 15-1788, which labels the benzodiazepine binding site on the GABAA receptor wikipedia.orgnih.gov. This supports the evidence from radioligand binding assays indicating that this compound interacts with a different site on the receptor complex, likely the picrotoxin-sensitive site nih.govnih.gov.

The PET studies also examined the effect of convulsant drugs on radioligand washout nih.gov. Administration of pentylenetetrazole or Ro 5-4864 decreased the rate of washout of the radioligand, and this effect was partially inhibited by the subsequent administration of this compound nih.gov. This observation, coupled with the concomitant blocking of grand mal status epilepticus, further supports the notion that this compound modulates the GABAA receptor complex in a way that counteracts the effects of these convulsants nih.gov.

PET imaging provided in vivo evidence that complements the in vitro binding data, helping to elucidate the mechanism of action of this compound by visualizing its effects on receptor binding in the living brain nih.gov.

Molecular and Biochemical Approaches to GABAA Receptor Complex Studies

Molecular and biochemical approaches are fundamental to understanding the structure, composition, and function of the GABAA receptor complex and how compounds like this compound interact with it at a molecular level. These techniques include studying receptor subunit composition, protein-protein interactions, and the effects of compounds on receptor assembly, trafficking, or post-translational modifications nih.govfrontiersin.org.

The GABAA receptor is a heteropentameric ligand-gated ion channel composed of five subunits assembled from a diverse pool of subunits (α, β, γ, δ, ε, θ, π, ρ) wikipedia.orgnih.gov. The specific combination of subunits determines the receptor's pharmacological properties, functional characteristics, and cellular localization wikipedia.orgnih.govdovepress.com. Molecular approaches, such as expressing recombinant GABAA receptors with defined subunit compositions in heterologous systems (e.g., Xenopus oocytes or HEK cells), allow researchers to investigate the effects of compounds on specific receptor subtypes researchgate.netresearchgate.netnih.gov.

Biochemical techniques, such as immunoprecipitation, Western blotting, and affinity chromatography, can be used to study the physical association of receptor subunits and interacting proteins nih.gov. These methods can help to understand how accessory proteins might influence receptor function or how compounds affect receptor complex integrity or localization nih.gov.

While specific detailed molecular and biochemical studies directly examining the interaction of this compound with different GABAA receptor subunits or its effects on receptor complex assembly were not extensively detailed in the provided search results, the broader context of GABAA receptor research employing these methods is highly relevant. Studies using these approaches have demonstrated that the heterogeneity of GABAA receptor subunits leads to diverse pharmacological profiles and that different compounds can interact with distinct allosteric sites on the receptor complex, including sites at subunit interfaces wikipedia.orgnih.govsemanticscholar.org.

Given that this compound's effects vary across brain regions and influence the binding of ligands at both GABA and benzodiazepine sites, it is implied that its interaction is influenced by the specific subunit composition of the GABAA receptors in those regions nih.gov. Molecular studies on GABAA receptors have identified interaction motifs within intracellular loops of subunits, such as the γ2 subunit, that are important for receptor clustering and interaction with associated proteins nih.gov. Biochemical studies have also characterized the binding heterogeneity of different ligands to GABAA receptor subtypes, demonstrating that variations in subunit composition lead to different affinities for various compounds nih.gov.

Future molecular and biochemical investigations specifically focused on this compound could involve expressing different recombinant GABAA receptor subtypes and assessing this compound's modulatory effects using electrophysiological or flux measurements. These studies could pinpoint which subunit combinations are most sensitive to this compound and provide a deeper understanding of its molecular mechanism of action. Additionally, biochemical assays could explore if this compound influences the interaction of GABAA receptor subunits or their association with scaffolding proteins.

Implications and Future Directions in Neuropharmacological Research

LY81067 as a Pharmacological Tool for GABAA Receptor Complex Investigations

This compound has been shown to effectively protect against convulsions induced by pentylenetetrazole and picrotoxin (B1677862) in mice. This anticonvulsant effect is exerted by this compound binding to or near the picrotoxin binding sites on the GABAA receptor complex. medchemexpress.commedchemexpress.com Picrotoxin is known as an antagonist of GABAA receptors and glycine (B1666218) receptors. medchemexpress.com This interaction suggests that this compound can serve as a probe to investigate the functional and structural characteristics of the picrotoxin binding site, a distinct modulatory site on the GABAA receptor.

Furthermore, this compound enhances benzodiazepine (B76468) receptor binding by interacting with the GABAA receptor complex. This indicates a broader interaction with the allosteric sites on the receptor, beyond just the picrotoxin site. The GABAA receptor is a pentameric ligand-gated chloride channel that mediates fast inhibitory neurotransmission in the central nervous system. instruct-eric.orgnih.govnih.gov It is a major target for various therapeutic agents, including benzodiazepines, barbiturates, and anesthetics, which exert their effects by modulating the receptor's activity through distinct allosteric sites. nih.gov

The ability of this compound to modulate both picrotoxin and benzodiazepine binding sites makes it a useful tool for dissecting the complex allosteric interactions within the GABAA receptor complex. By studying the binding kinetics and functional effects of this compound, researchers can gain deeper insights into how different modulatory sites on the GABAA receptor communicate and influence channel activity. This knowledge is crucial for understanding the mechanisms of action of existing neuroactive drugs and for identifying new targets for therapeutic intervention in neurological and psychiatric disorders linked to GABAA receptor dysfunction, such as epilepsy, schizophrenia, and depression. sophion.com

Research findings related to this compound's interaction with GABAA receptors could be presented in tables detailing binding affinities or functional assay results (e.g., effects on chloride current, if available in the search results, though specific quantitative data was not prominent in the provided snippets). However, based on the provided snippets, a table summarizing the types of interactions observed would be more appropriate.

CompoundReceptor Interaction SiteObserved Effect
This compoundNear Picrotoxin binding site (GABAA receptor)Anticonvulsant effect, likely by binding to or near this site. medchemexpress.commedchemexpress.com
This compoundGABAA receptor complexEnhances benzodiazepine receptor binding.
PicrotoxinGABAA and Glycine receptorsAntagonist. medchemexpress.com
BenzodiazepinesGABAA receptor (allosteric site)Potentiate GABA action by increasing channel opening frequency. nih.gov

Contributions to Understanding Modulatory Sites on Ligand-Gated Ion Channels

Ligand-gated ion channels (LGICs) are crucial transmembrane proteins that mediate fast synaptic transmission by opening in response to neurotransmitter binding, allowing ion flow across the membrane. nih.govguidetopharmacology.orgwikipedia.orgnih.gov Beyond the primary orthosteric binding site for the neurotransmitter, LGICs possess various allosteric sites where endogenous or exogenous modulators can bind and influence channel function. nih.govguidetopharmacology.orgwikipedia.orgnih.govuniversiteitleiden.nl Allosteric modulation is a key mechanism for finely tuning receptor activity and offers advantages for drug development, such as potentially achieving greater subtype selectivity and fewer side effects compared to drugs targeting orthosteric sites. universiteitleiden.nlnih.govfrontiersin.org

This compound's demonstrated interaction with distinct sites on the GABAA receptor, a prominent LGIC, contributes to the broader understanding of allosteric modulation in this channel family. Its activity at or near the picrotoxin site, which is distinct from the benzodiazepine site, highlights the complexity and diversity of modulatory sites on LGICs. medchemexpress.commedchemexpress.comnih.gov Studies on how this compound binding affects the conformation and function of the GABAA receptor can provide valuable insights into the mechanisms by which allosteric modulators exert their effects. nih.govuniversiteitleiden.nl

Research using this compound can help elucidate the structural determinants of binding at specific allosteric sites and how these sites are coupled to the channel pore gating machinery. Given that LGICs, including GABAA receptors, are implicated in a wide range of neurological conditions and are targets for various therapeutic agents, a deeper understanding of their allosteric modulation is of significant pharmacological interest. instruct-eric.orgsophion.comwikipedia.org The study of compounds like this compound, which interact with specific modulatory sites, provides valuable tools for mapping these sites and understanding their physiological and pathophysiological roles. nih.govnih.gov

Research Avenues for Novel Neuroactive Compounds Based on the this compound Scaffold

The diaryltriazine structure of this compound serves as a potential scaffold for the design and synthesis of novel neuroactive compounds. medchemexpress.com By understanding the structure-activity relationships of this compound and its interactions with the GABAA receptor complex, medicinal chemists can modify the this compound scaffold to develop compounds with altered or improved pharmacological properties. This could involve synthesizing analogs with increased selectivity for specific GABAA receptor subunits or with distinct modulatory profiles (e.g., positive or negative allosteric modulation). nih.govsophion.com

The heterogeneity of GABAA receptors, arising from the assembly of different subunits (α1-6, β1-3, γ1-3, δ, ε, π, ρ1-3), results in receptor subtypes with varying pharmacological and physiological characteristics. nih.govsophion.com Targeting specific subtypes could offer more precise therapeutic effects and reduce off-target side effects. sophion.com The this compound scaffold could be a starting point for developing subtype-selective modulators.

Furthermore, given that this compound interacts with modulatory sites on a LGIC, its scaffold could potentially be explored for developing modulators of other LGIC families, such as glycine receptors or nicotinic acetylcholine (B1216132) receptors, which share structural similarities with GABAA receptors. nih.govguidetopharmacology.orgwikipedia.orgfrontiersin.org

Future research avenues based on the this compound scaffold include:

Structure-Activity Relationship Studies: Systematically modifying the diaryltriazine structure to understand how changes in chemical structure affect binding affinity and functional modulation at GABAA receptor allosteric sites.

Subtype-Selective Compound Design: Developing this compound analogs that exhibit selectivity for specific GABAA receptor subunit combinations, potentially leading to more targeted therapies for specific neurological conditions. sophion.com

Investigation of Other LGICs: Exploring the activity of this compound analogs at other LGICs to identify potential modulators of these channels. nih.govguidetopharmacology.orgwikipedia.orgfrontiersin.org

Combination Therapies: Investigating the potential of using this compound or its analogs in combination with other neuroactive compounds to achieve synergistic therapeutic effects.

The research into compounds based on novel scaffolds, inspired by existing neuroactive molecules like this compound, is a crucial part of the drug discovery process for neurological and psychiatric disorders. researchgate.net

Q & A

Basic Question: What is the primary mechanism by which LY81067 modulates benzodiazepine receptor binding?

Answer:
this compound, a diaryltriazine, enhances benzodiazepine receptor binding by interacting with the GABAA receptor complex. Specifically, it increases the affinity of [<sup>3</sup>H]flunitrazepam binding in rat cerebral cortex membranes, primarily by reducing the dissociation rate of the ligand-receptor complex. This effect is chloride-dependent and partially inhibited by GABA antagonists like bicuculline and picrotoxin, suggesting action near the picrotoxin-sensitive anion recognition site .

Methodological Insight:
To replicate this finding, use receptor binding assays with cortical membrane preparations, varying chloride concentrations (e.g., 0–150 mM NaCl) to validate dependency. Scatchard analysis is critical to distinguish changes in binding affinity (Kd) versus receptor density (Bmax) .

Basic Question: What experimental protocols are recommended for studying this compound's effects on benzodiazepine binding?

Answer:
Standard protocols include:

  • Membrane Preparation: Isolate rat cerebral cortex membranes via homogenization and centrifugation.
  • Radioligand Binding Assays: Use [<sup>3</sup>H]flunitrazepam (1–2 nM) in Tris-HCl buffer (pH 7.4) with varying this compound concentrations (e.g., 1–100 µM).
  • Incubation Conditions: 25°C for 30–60 minutes, followed by rapid filtration to separate bound/free ligand.
  • Data Analysis: Apply Scatchard plots or nonlinear regression to quantify Kd and Bmax changes .

Key Variables to Control: Chloride ion concentration, temperature, and membrane protein content (0.5–1 mg/mL).

Advanced Question: How can researchers resolve contradictions in this compound's reported efficacy across in vitro and in vivo studies?

Answer:
Discrepancies often arise from differences in:

  • Model Systems: In vitro assays (e.g., membrane binding) may not replicate in vivo neurochemical environments (e.g., synaptic GABA levels).
  • Dosage and Bioavailability: this compound’s pharmacokinetics (e.g., blood-brain barrier penetration) in live models (e.g., baboons) require validation via PET imaging or microdialysis .
  • Species-Specific Responses: Compare rodent and primate data to assess translational relevance.

Methodological Approach:

  • Conduct parallel in vitro/in vivo experiments using identical this compound batches.
  • Use functional PET imaging (e.g., [<sup>11</sup>C]Ro 15-1788) to correlate receptor occupancy with behavioral outcomes in animal models .

Advanced Question: How should researchers optimize assay conditions for detecting this compound's chloride-dependent effects?

Answer:

  • Chloride Titration: Perform binding assays across a chloride gradient (0–200 mM NaCl) to identify optimal ionic conditions.
  • Antagonist Controls: Include bicuculline (10 µM) or picrotoxin (100 µM) to isolate this compound-specific effects from endogenous GABA activity.
  • Temperature Sensitivity: Test incubation temperatures (4°C vs. 25°C) to assess kinetic stability .

Data Interpretation: Plot % enhancement of [<sup>3</sup>H]flunitrazepam binding against chloride concentration to derive EC50 values for this compound’s chloride dependency.

Advanced Question: What statistical methods are appropriate for analyzing this compound's biphasic effects in dose-response studies?

Answer:

  • Nonlinear Regression: Fit data to a two-site binding model (e.g., GraphPad Prism’s “Two-Site Competition” equation) to distinguish high- and low-affinity interactions.
  • ANOVA with Post Hoc Tests: Compare means across multiple this compound concentrations and control groups.
  • Error Analysis: Report SEM and confidence intervals (95%) for reproducibility .

Example Workflow:

Normalize binding data to baseline (0% inhibition) and maximal effect (100% GABA enhancement).

Use F-tests to determine if a biphasic model significantly improves fit over a single-site model.

Advanced Question: How can researchers validate this compound's anticonvulsant activity while addressing variability in seizure models?

Answer:

  • Model Selection: Use established seizure induction methods (e.g., pentylenetetrazole or maximal electroshock) in rodents or photosensitive baboons.
  • Endpoint Harmonization: Standardize metrics (e.g., seizure latency, severity scores) across labs.
  • Blinded Scoring: Minimize bias in behavioral assessments.

Data Reconciliation:

  • Compare this compound’s ED50 values across models.
  • Cross-reference with receptor occupancy data (via PET) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY81067
Reactant of Route 2
Reactant of Route 2
LY81067

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.